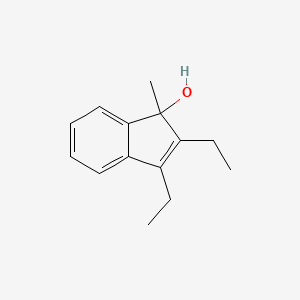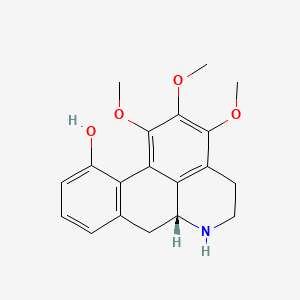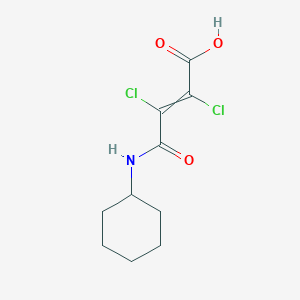
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound that features a cyclohexylamino group attached to a dichlorinated butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent such as sodium borohydride in an ethanol solution . The reaction is carried out at temperatures ranging from 0 to 25°C. After the reaction, the product is purified through extraction and recrystallization processes.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-4-hydroxyaniline: Shares the dichloro substitution but differs in the functional groups attached.
2,3-Dichloro-4-phenylazo phenol: Similar in structure but contains a phenylazo group instead of a cyclohexylamino group.
Uniqueness
2,3-Dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid is unique due to the presence of both dichloro and cyclohexylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
CAS No. |
111725-74-7 |
|---|---|
Molecular Formula |
C10H13Cl2NO3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,3-dichloro-4-(cyclohexylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H13Cl2NO3/c11-7(8(12)10(15)16)9(14)13-6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14)(H,15,16) |
InChI Key |
KEXZKEMDRANLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


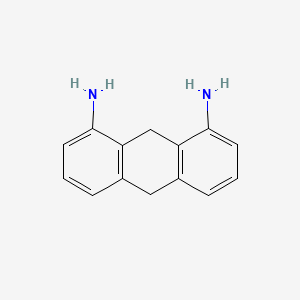
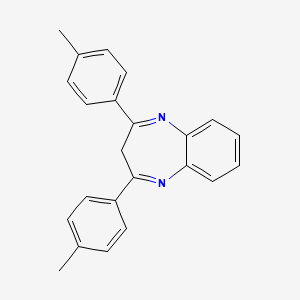
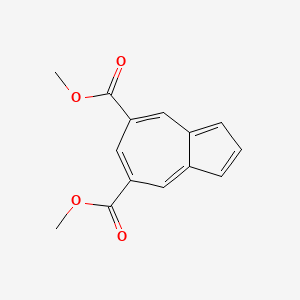
![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)
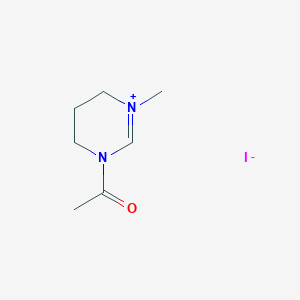
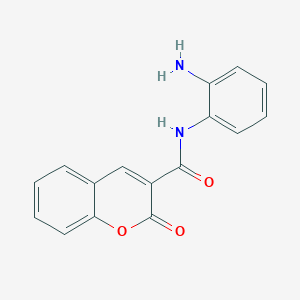
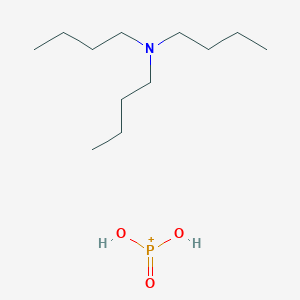
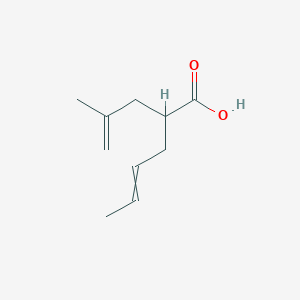
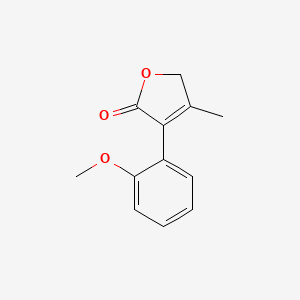
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

